molecular formula C10H7Cl2N B12606833 (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile CAS No. 646995-48-4

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile

Cat. No.: B12606833
CAS No.: 646995-48-4
M. Wt: 212.07 g/mol
InChI Key: SNWAKZTVZKNHEV-RKDXNWHRSA-N
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Description

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile is a chiral compound with significant interest in various scientific fields. This compound features a cyclopropane ring substituted with two chlorine atoms, a phenyl group, and a nitrile group. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enantioselective synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the (1S,3S) configuration with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-amine.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with active sites, while the phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile: Differing only in the stereochemistry, this compound may exhibit different biological activities and reactivity.

    2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2,2-dichloro-3-phenylcyclopropane-1-methanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

The unique combination of the nitrile group and the (1S,3S) configuration in (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile imparts specific chemical and biological properties that distinguish it from its analogs. Its stereochemistry plays a crucial role in its reactivity and interaction with biological targets.

Properties

CAS No.

646995-48-4

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1

InChI Key

SNWAKZTVZKNHEV-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N

Origin of Product

United States

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